molecular formula C11H10F3NO3S B2536462 2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid CAS No. 338421-05-9

2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid

Cat. No.: B2536462
CAS No.: 338421-05-9
M. Wt: 293.26
InChI Key: IJHVISSLZSLQOZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid (CAS: 338421-05-9) features a central sulfanyl (thioether) bridge connecting two functional moieties:

  • A 2-oxoethyl group substituted with a 3-(trifluoromethyl)anilino (3-TFMA) moiety.
  • An acetic acid group.

Its molecular formula is C₁₁H₉F₃N₂O₃S, with a molar mass of 306.26 g/mol . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the sulfanyl bridge contributes to moderate polarity. It is commercially available (e.g., Santa Cruz Biotechnology: $96/500 mg) .

Properties

IUPAC Name

2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3S/c12-11(13,14)7-2-1-3-8(4-7)15-9(16)5-19-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHVISSLZSLQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-(trifluoromethyl)aniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with thioglycolic acid under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of 2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid typically involves:

  • Formation of an Intermediate : Reacting 3-(trifluoromethyl)aniline with ethyl oxalyl chloride.
  • Subsequent Reactions : Including sulfoxidation and esterification to yield the final product.

Organic Synthesis

This compound serves as a reagent in various organic synthesis reactions due to its ability to participate in nucleophilic substitution reactions, oxidation, and reduction processes. The trifluoromethyl group enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Biological Studies

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. It interacts with specific proteins and enzymes, which can lead to alterations in enzyme activity through binding to active sites or conformational changes.

Case Study: Enzyme Inhibition

Research has demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways, showing promise in drug development for conditions such as cancer and metabolic disorders.

Pharmaceutical Development

The compound's unique structural features make it a candidate for developing new pharmaceuticals. Its potential anti-inflammatory and anticancer properties have been explored in various studies.

Case Study: Anticancer Activity

A study published in 2019 evaluated the antiproliferative effects of derivatives based on this compound against human cancer cell lines (HCT-116 and MCF-7). Results indicated that several derivatives exhibited significant inhibitory activity, suggesting that modifications to the core structure could enhance therapeutic efficacy.

Mechanism of Action

The mechanism by which 2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The oxo and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

Substitution on the Aniline Ring 4-(Trifluoromethyl)anilino Analog: CAS 338421-16-2 replaces the 3-TFMA group with a 4-TFMA substituent. This positional isomer may exhibit altered binding affinity in biological systems due to steric/electronic differences . Fluorophenyl Derivatives: Compounds like [2-(3-cyanoanilino)-2-oxoethyl] esters (CAS 727980-14-5) replace -CF₃ with cyano (-CN) or fluorine, affecting electronic properties and solubility .

Sulfur Oxidation State Sulfonyl Derivative: 2-({2-Oxo-2-[3-TFMA]ethyl}sulfonyl)acetic acid (CAS 338421-39-9, MW: 325.26) replaces the sulfanyl (-S-) with a sulfonyl (-SO₂-) group. Sulfinyl Derivative: CAS 338953-86-9 (MW: 323.29) contains a sulfoxide (-SO-) group, intermediate in oxidation state between sulfanyl and sulfonyl .

Backbone Modifications Phenyl Substituents: Compounds like 2-([2-(4-methoxyanilino)-2-oxo-1-phenylethyl]sulfanyl)acetic acid (CAS 339109-08-9) introduce aromatic rings, enhancing π-π stacking interactions . Trifluoromethylthio Derivatives: 2-((Trifluoromethyl)thio)acetic acid (CAS 2408-17-5) simplifies the structure but lacks the anilino-oxoethyl moiety, reducing target specificity .

Key Findings

  • Bioactivity : The sulfonyl derivative (CAS 338421-39-9) is hypothesized to exhibit higher solubility but lower membrane permeability than the parent compound due to its polar -SO₂- group .
  • Synthetic Accessibility : Sulfanyl-linked compounds (e.g., 338421-05-9) are typically synthesized via nucleophilic substitution between thiols and α-halo ketones, whereas sulfonyl/sulfinyl variants require oxidation steps .
  • Thermodynamic Stability: The trifluoromethyl group in 3-TFMA analogs confers resistance to metabolic degradation compared to non-fluorinated analogs .

Contradictions and Limitations

  • lists the sulfinyl derivative (CAS 338953-86-9) with an undefined molecular formula, while provides conflicting data (C₁₂H₁₂F₃NO₄S vs. undefined).
  • Price disparities (e.g., sulfonyl analog at $1836/g vs. parent at $96/500 mg) suggest higher synthesis costs for oxidized derivatives .

Biological Activity

2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C11H10F3NO3S
  • Molecular Weight : 293.27 g/mol
  • CAS Number : 338421-05-9

Structural Characteristics

The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The presence of a sulfanyl group may also contribute to its reactivity and interaction with biological targets.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives of thiazole and other sulfur-containing compounds display cytotoxicity against various cancer cell lines, including Jurkat and A-431 cells. The IC50 values for these compounds often fall below those of standard chemotherapeutics like doxorubicin, suggesting a promising therapeutic index.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 13Jurkat< 10Hydrophobic interactions with Bcl-2 protein
Compound 22HT2910–30Inhibition of cell proliferation
This compoundA-431TBDTBD

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Apoptosis Regulators : Similar compounds have been shown to interact with anti-apoptotic proteins such as Bcl-2, promoting apoptosis in cancer cells.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest, preventing cancer cells from proliferating.
  • Reactive Oxygen Species (ROS) Generation : The presence of the trifluoromethyl group may enhance ROS production, leading to oxidative stress in cancer cells.

Antimicrobial Activity

Research indicates that sulfur-containing compounds often possess antimicrobial properties. The compound’s structure suggests potential efficacy against both Gram-positive and Gram-negative bacteria. Preliminary tests have shown promising results, warranting further investigation into its use as an antimicrobial agent.

Study 1: Anticancer Efficacy

In a study published in MDPI, a series of thiazole derivatives were tested for their anticancer activities. Among them, one analogue exhibited an IC50 value significantly lower than doxorubicin in both Jurkat and A-431 cell lines, highlighting the potential for similar structures like this compound to exhibit enhanced anticancer effects .

Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial properties of sulfur-containing compounds revealed that several analogues displayed superior antibacterial activity compared to conventional antibiotics. This suggests that this compound may also possess similar properties .

Q & A

Q. Table 1. Key Spectral Signatures for Structural Confirmation

TechniqueExpected Signal/PatternReference
19F^{19}\text{F} NMRSinglet at δ ‒60 to ‒65 ppm (CF₃)
ESI-MS (Negative)[M‒H]⁻ at m/z 322.03 (C₁₁H₉F₃N₂O₃S)
IRStretching bands: 1680 cm⁻¹ (C=O), 1140 cm⁻¹ (C–F), 2550 cm⁻¹ (S–H, if present)

Q. Table 2. Common Byproducts and Resolution Methods

ByproductDifferentiation MethodReference
4-(Trifluoromethyl)anilino isomerHPLC retention time (Δ = 1.2 min)
Hydrolyzed sulfanyl derivativeTLC (Rf 0.3 vs. 0.5 for target)

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